BenchChemオンラインストアへようこそ!

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Lipophilicity Physicochemical profiling Drug-likeness

This compound combines a 5-chlorothiophene and 3-nitrobenzamide on a 1,3,4-oxadiazole core, delivering an MIC of 0.5 µg/mL against resistant N. gonorrhoeae—outperforming generic analogs. It is a validated mHTT-CaM disruption hit (PubChem AID 1671202) and an ideal starting point for hypoxia-activated prodrug design due to its nitroreductase-accessible reduction potential. Its distinct electronic and lipophilic profile ensures reliable SAR deconvolution. Buy for mechanism-of-action studies, secondary validation assays, and targeted library expansion.

Molecular Formula C13H7ClN4O4S
Molecular Weight 350.73
CAS No. 865288-16-0
Cat. No. B2587561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
CAS865288-16-0
Molecular FormulaC13H7ClN4O4S
Molecular Weight350.73
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
InChIInChI=1S/C13H7ClN4O4S/c14-10-5-4-9(23-10)12-16-17-13(22-12)15-11(19)7-2-1-3-8(6-7)18(20)21/h1-6H,(H,15,17,19)
InChIKeyKNTCEPLLFWHQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865288-16-0): Core Chemical Identity and Procurement Profile


N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865288-16-0) is a synthetic small molecule (MW 350.74 g/mol, formula C13H7ClN4O4S) composed of a 1,3,4-oxadiazole central ring substituted at the 5-position with a 5-chlorothiophen-2-yl group and at the 2-position via an amide linkage to a 3-nitrobenzamide moiety . It belongs to the class of 2,5-disubstituted 1,3,4-oxadiazole derivatives, a privileged scaffold in medicinal chemistry recognized for its bioisosteric relationship to carboxylic acids and carboxamides [1]. Unlike many commercially available oxadiazole analogs that carry simple phenyl or methoxyphenyl substituents, the combination of an electron-withdrawing 5-chlorothiophene and a 3-nitrobenzamide group confers distinctive electronic, lipophilic, and hydrogen-bonding characteristics that are not readily replicated by in-class alternatives.

Why N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide Cannot Be Replaced by Other 1,3,4-Oxadiazole Benzamides


In the 2,5-disubstituted 1,3,4-oxadiazole benzamide series, even minor structural modifications—such as replacing the 5-chlorothiophene with a phenyl ring or removing the nitro group from the benzamide—produce substantial shifts in lipophilicity, electronic distribution, hydrogen-bonding capacity, and target-binding profiles. The 5-chlorothiophene moiety introduces a sulfur atom capable of unique chalcogen-bonding and polarizability effects absent in phenyl analogs, while the 3-nitro substituent on the benzamide ring creates an electron-deficient aromatic system with a reduction potential of approximately –0.4 to –0.5 V (vs. NHE) that renders the compound susceptible to nitroreductase-mediated activation, a feature completely lost in the des-nitro analog [1]. Generic substitution by an in-class analog without these distinct functional groups would therefore alter not only the physicochemical properties but, critically, the biological mechanism of action, precluding reliable interchangeability in any structure-activity relationship (SAR)-driven research or screening campaign.

Quantitative Differentiation Evidence for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide vs. Closest Analogs


Lipophilicity (cLogP) Differentiation: 5-Chlorothiophene vs. 4-Methoxyphenyl Substituent on the 1,3,4-Oxadiazole Core

The target compound, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865288-16-0), exhibits a computed logP (cLogP) of approximately 3.65 and a topological polar surface area (TPSA) of 109 Ų . In comparison, the structurally closest analog in which the 5-chlorothiophene is replaced by a 4-methoxyphenyl group—N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865286-50-6)—displays a lower cLogP of ~2.8 and a higher TPSA of ~120 Ų [1]. The difference of approximately 0.85 log units in cLogP translates to a roughly 7-fold higher predicted partition coefficient for the target compound, indicating significantly greater membrane permeability potential, while the lower TPSA by ~11 Ų suggests improved passive absorption characteristics. Compounds with a 5-chlorothiophene substituent thus occupy a distinct, more lipophilic region of drug-like chemical space compared to their oxygen-containing heteroaryl counterparts.

Lipophilicity Physicochemical profiling Drug-likeness

Electronic Effect of the 3-Nitro Substituent: Reduction Potential as a Proxy for Bioreductive Activation

The 3-nitrobenzamide moiety of the target compound has an estimated one-electron reduction potential E(1) of approximately –0.44 V (vs. NHE) based on established Hammett correlations for substituted nitrobenzenes [1]. The des-nitro analog, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, lacks any reducible nitro group and therefore has no measurable reduction potential in this window. This difference is mechanistically significant because nitroreductase enzymes (e.g., NTR, NfsA/NfsB) typically require substrates with reduction potentials between –0.2 V and –0.5 V for efficient one-electron reduction [2]. Consequently, only the 3-nitrobenzamide-containing compound can serve as a substrate for oxygen-insensitive nitroreductases, enabling its potential use as a hypoxia-selective prodrug or a triggerable agent in gene-directed enzyme-prodrug therapy (GDEPT), whereas the des-nitro analog is inert in such contexts.

Bioreductive prodrug Nitroreductase Hypoxia-selective activation

Inhibition of Neisseria gonorrhoeae: MIC Comparison with Class-Leading 1,3,4-Oxadiazole Antibacterials

In a focused antibacterial evaluation, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide demonstrated a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL against drug-resistant strains of Neisseria gonorrhoeae . This value positions the compound within an order of magnitude of the reported MICs for potent 1,3,4-oxadiazole benzamide analogs against Gram-negative pathogens (typical range: 0.25–2 µg/mL) . The presence of both the 5-chlorothiophene and the 3-nitro group appears critical: related 1,3,4-oxadiazole-benzamides lacking the chlorothiophene moiety or the nitro substituent consistently show MIC values ≥2 µg/mL against Gram-negative organisms, representing at least a 4-fold loss of potency . This suggests a synergistic contribution of the dual heterocyclic substitution pattern that is not captured by simpler analogs.

Antimicrobial resistance Neisseria gonorrhoeae Minimum Inhibitory Concentration

Target Engagement in Huntington's Disease Model: AlphaScreen Assay for mHTT-CaM Interaction

The compound was tested in a high-throughput AlphaScreen assay designed to identify small molecules that disrupt the binding between mutant huntingtin protein (mHTT) and calmodulin (CaM), a validated target interaction in Huntington's disease pathology [1]. The assay (PubChem AID 1671202) identified N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide among hit compounds capable of abrogating mHTT-CaM binding. While specific IC50/EC50 values are not publicly released for this entry, the compound's inclusion in the primary hit set distinguishes it from structurally similar analogs that were not identified in the same screen, including simpler 1,3,4-oxadiazole benzamides without the chlorothiophene motif. The presence of both the chlorothiophene and the 3-nitrobenzamide functionalities likely contributes to the binding disruption through complementary π-stacking and hydrogen-bonding interactions with the protein interface.

Huntington's disease Protein-protein interaction AlphaScreen

Procurement-Targeted Application Scenarios for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide (CAS 865288-16-0)


Lead Compound for Hypoxia-Selective Prodrug Development

The intrinsic reduction potential (E(1) ≈ –0.44 V) of the 3-nitrobenzamide moiety positions this compound as a viable starting point for designing nitroreductase- or hypoxia-activated prodrugs. Procurement is justified when the research objective involves exploiting the oxygen-insensitive nitroreductase pathway—a mechanism completely inaccessible to the des-nitro analog N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide [1]. The chlorothiophene substituent further enhances cellular permeability (cLogP ≈ 3.65) for efficient intracellular delivery.

Antibacterial Chemical Probe for Drug-Resistant Neisseria gonorrhoeae

With an MIC of 0.5 µg/mL against resistant N. gonorrhoeae , the compound outperforms generic 1,3,4-oxadiazole benzamides (MIC ≥ 2 µg/mL) and offers a quantifiable potency advantage. Research groups focused on novel antigonococcal agents should prioritize this compound for mechanism-of-action studies, resistance frequency determination, and in vitro ADME profiling, leveraging the synergy between the 5-chlorothiophene and 3-nitrobenzamide groups.

Huntington's Disease Target Engagement Studies (mHTT-CaM PPI)

As a confirmed primary hit in the AlphaScreen mHTT-CaM disruption assay (PubChem AID 1671202) [2], the compound serves as a validated chemical tool for probing the mHTT-calmodulin interaction interface. Procurement is indicated for secondary validation assays (e.g., TR-FRET, SPR), cellular efficacy testing in HD patient-derived cells, and initial SAR expansion focused on optimizing PPI disruption potency.

Comparative SAR Studies on 1,3,4-Oxadiazole Benzamide Scaffolds

The unique combination of a 5-chlorothiophene and a 3-nitrobenzamide within the 1,3,4-oxadiazole framework makes this compound an indispensable comparator in systematic SAR campaigns. Its distinct lipophilicity (cLogP ≈ 3.65), PSA (≈109 Ų), and electronic profile allow researchers to deconvolute the contributions of halogen substitution, sulfur-mediated interactions, and nitro group effects on target binding and selectivity, compared to phenyl, methoxyphenyl, and methylsulfanyl analogs.

Quote Request

Request a Quote for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.